4-Bromo-N-(2-pyridyl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(2-pyridyl)benzenesulfonamide is an organic compound with the molecular formula C11H9BrN2O2S and a molecular weight of 313.17 g/mol. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a pyridine ring through a sulfonamide group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Mechanism of Action
Mode of Action
It is known that this compound is an intermediate in the synthesis of Sulfasalazine related compounds . .
Biochemical Pathways
As an intermediate in the synthesis of Sulfasalazine related compounds , it may potentially influence the biochemical pathways associated with these compounds
Result of Action
Given its role as an intermediate in the synthesis of Sulfasalazine related compounds , it may have similar effects to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-Bromobenzenesulfonyl chloride+2-Aminopyridine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-pyridyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides, thiols, or ethers.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
4-Bromo-N-(2-pyridyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Bromo-N-(2-pyridyl)benzenesulfonamide can be compared with other sulfonamide compounds such as:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfapyridine: Another sulfonamide used in the treatment of bacterial infections.
Sulfasalazine: A prodrug used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-N-pyridin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYAOASOWZRBHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967183 |
Source
|
Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203758 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5273-99-4 |
Source
|
Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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